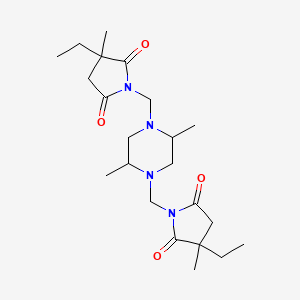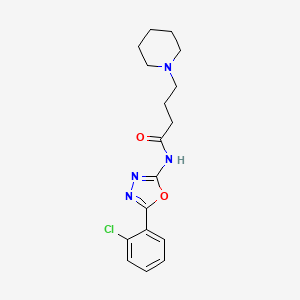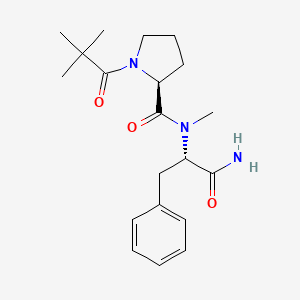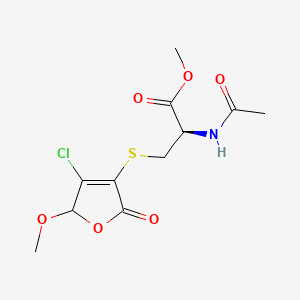
4-Methoxy-2-methyl-5-sulfanylpyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Mercapto-4-methoxy-2-methylpyridazin-3(2H)-one is a heterocyclic compound that contains a pyridazine ring. Compounds with pyridazine rings are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-mercapto-4-methoxy-2-methylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a hydrazine derivative with a suitable diketone or ketoester, followed by thiolation and methoxylation steps.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could reduce the pyridazine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the methoxy or mercapto groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-mercapto-4-methoxy-2-methylpyridazin-3(2H)-one could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with pyridazine rings are often studied for their potential as enzyme inhibitors, antimicrobial agents, or anticancer drugs.
Medicine
In medicine, this compound might be investigated for its therapeutic potential, particularly in treating diseases where pyridazine derivatives have shown efficacy.
Industry
Industrially, it could be used in the synthesis of dyes, agrochemicals, or other specialty chemicals.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve interactions with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-2-methylpyridazin-3(2H)-one: Lacks the mercapto group.
5-Mercapto-2-methylpyridazin-3(2H)-one: Lacks the methoxy group.
5-Mercapto-4-methoxypyridazin-3(2H)-one: Lacks the methyl group.
Uniqueness
The presence of both the mercapto and methoxy groups, along with the methyl group, might confer unique chemical reactivity and biological activity, making 5-mercapto-4-methoxy-2-methylpyridazin-3(2H)-one a compound of interest for further study.
Propriétés
Numéro CAS |
105651-74-9 |
|---|---|
Formule moléculaire |
C6H8N2O2S |
Poids moléculaire |
172.21 g/mol |
Nom IUPAC |
4-methoxy-2-methyl-5-sulfanylpyridazin-3-one |
InChI |
InChI=1S/C6H8N2O2S/c1-8-6(9)5(10-2)4(11)3-7-8/h3,11H,1-2H3 |
Clé InChI |
VIDZULMPMZUKRE-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C(=C(C=N1)S)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


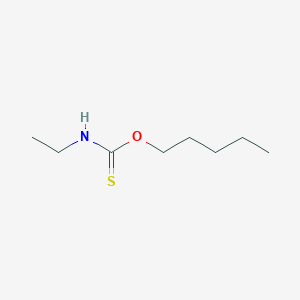
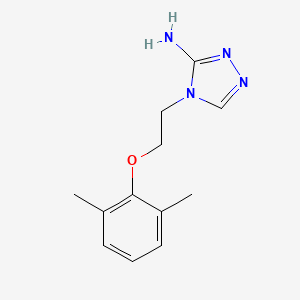
![Ethanone, 1-[4-[(1H-indol-3-ylmethylene)amino]phenyl]-](/img/structure/B12904523.png)
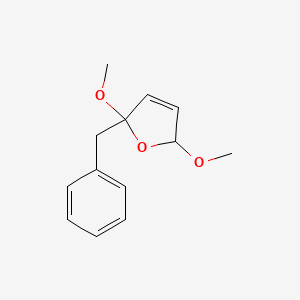
![6-Methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12904531.png)



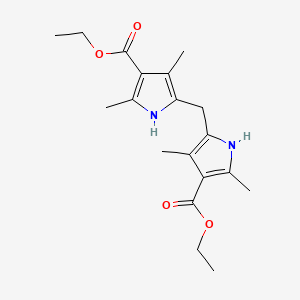
![7-Fluoro-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12904571.png)
